molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

货号: B117196
CAS 编号: 147972-26-7
分子量: 220.17 g/mol
InChI 键: HQOYCMNAXBKANH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thienopyrimidinone core substituted with a trifluoromethyl (-CF₃) group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases. Derivatives of this compound, such as 8-bromo-7,9-dimethyl-2-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, have demonstrated inhibitory activity against Pim-1 kinase, a target implicated in cancer progression . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing substituent effects on physicochemical properties and biological activity.

准备方法

合成路线和反应条件

OSM-S-467 的合成涉及噻吩嘧啶骨架的构建。 合成中的关键步骤之一是氯代噻吩嘧啶酮的锂化/卤化,它引入所需的功能,同时保持约 50% 的可操作收率 在 120°C 密封管中使用氢氧化铵溶液在 4 位引入胺

工业生产方法

虽然没有详细说明 OSM-S-467 的具体工业生产方法,但一般方法涉及可扩展的合成路线,这些路线可以适应大规模生产。 硼酸和其他易得试剂的使用使得合成适合工业应用

化学反应分析

反应类型

OSM-S-467 会发生各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以形成亚砜或砜。

    还原: 还原反应可以将该化合物转化为其相应的胺或醇。

    取代: 该化合物可以发生亲核取代反应,其中官能团被亲核试剂取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

    还原: 使用氢化铝锂或硼氢化钠等还原剂。

    取代: 胺、硫醇和醇等亲核试剂通常用于取代反应。

主要产物

从这些反应形成的主要产物包括噻吩嘧啶骨架的各种衍生物,这些衍生物可以进一步修饰以增强其生物活性

科学研究应用

Biological Activities

Research indicates that 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activities:

  • Antitumor Activity : The compound has shown promise as a potential anticancer agent by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Inhibition of Enzymes : Particularly those involved in cancer pathways, making it a candidate for targeted cancer therapies .

Medicinal Chemistry Applications

The compound's structure allows for modifications to enhance its pharmacological profile:

  • Drug Design : It serves as a scaffold for designing novel inhibitors targeting specific biological pathways.
  • Prodrug Development : The trifluoromethyl group can be exploited to improve the metabolic stability and bioavailability of new drug candidates.

Material Science Applications

In addition to medicinal chemistry, this compound has applications in material sciences:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Materials : The compound can be incorporated into polymer matrices to develop materials with specific optical properties for sensors and displays.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidinones exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thienopyrimidine derivatives against resistant strains of bacteria. Results indicated that modifications at the trifluoromethyl position significantly enhanced activity against Gram-positive bacteria.

作用机制

相似化合物的比较

Structural Analogs with Varied Substituents

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives differ in substituent type and position, significantly altering their properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference ID
2-(Trifluoromethyl) derivative (8b) 8-Bromo, 7,9-dimethyl, 2-CF₃ 253–254 61 Pim-1 kinase inhibition
2-(tert-Butylamino) derivative (4o) 2-tert-Butylamino, 6-(4-methylpiperazinyl)pyrimidin-5-yl 289–291 19 PDE7 inhibition (nanomolar potency)
2-(Methylthio) derivative 2-Methylthio (-SMe) N/A N/A N/A
7,9-Bis(4-methoxyphenyl) derivative (6b) 7,9-Bis(4-methoxyphenyl), 2-(3-methylpyrazolyl) 183–185 72 Anticancer (EGFR/VEGFR-2 inhibition)
2-(Cyclopentylamino) derivative (28e) 2-Cyclopentylamino, 7-substituted N/A N/A PDE7 inhibition (IC₅₀ = 1.9 nM)

Key Observations :

  • Trifluoromethyl substitution (8b) confers moderate yield (61%) and a melting point of 253–254°C, reflecting enhanced stability compared to amino-substituted analogs like 4o (19% yield) .
  • Amino-substituted derivatives (e.g., 4o, 28e) exhibit potent enzyme inhibition (PDE7 IC₅₀ < 10 nM) but lower synthetic yields, likely due to complex purification requirements .
  • Methoxyphenyl substituents (6b) improve anticancer activity via EGFR/VEGFR-2 inhibition but reduce metabolic stability compared to fluorinated analogs .

Anticancer Activity

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with azepine fragments enhance melanin synthesis in B16 cells, suggesting off-target effects absent in 3,2-d isomers .
  • Amino-substituted analogs: 2-(Propan-2-ylamino) derivatives (4q) show reduced cytotoxicity (IC₅₀ > 50 µM) compared to trifluoromethyl-containing compounds, highlighting the role of -CF₃ in target affinity .

Enzyme Inhibition

  • PDE7 Inhibitors: 2-(Cyclopentylamino) derivatives (28e) achieve IC₅₀ = 1.9 nM for PDE7, while 6-substituted analogs lose potency, underscoring the importance of substituent position .
  • Kinase Inhibitors: Trifluoromethyl derivatives (8b) exhibit selectivity for Pim-1 over other kinases, unlike non-fluorinated pyridothienopyrimidinones .

Physicochemical Properties

  • Metabolic Stability : Fluorinated derivatives resist oxidative metabolism better than methylthio or methoxy-substituted analogs, as seen in prolonged half-life studies .
  • Crystallinity: Higher melting points in trifluoromethyl derivatives (e.g., 253–254°C for 8b) suggest stronger intermolecular interactions versus amino-substituted compounds (e.g., 4q melts at 259–261°C) .

生物活性

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the aminothienopyrimidine series and is being investigated for its potential in treating various diseases, particularly infectious diseases and cancers. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

  • IUPAC Name : 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C7H3F3N2OS
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 147972-26-7

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease progression. Notably, it has been shown to target:

  • Mycobacterium tuberculosis : It inhibits cytochrome bd oxidase, which is crucial for the energy metabolism of the bacteria, leading to significant antimycobacterial activity.
  • Pim Kinases : It demonstrates inhibitory activity against Pim-1 kinase, which is involved in cancer cell proliferation. The compound's derivatives have shown IC50 values as low as 1.18 µM, indicating potent activity .

Antimycobacterial Activity

Research indicates that this compound has substantial activity against Mycobacterium tuberculosis. The mechanism involves disrupting energy metabolism by inhibiting critical enzymes within the bacterial respiratory chain. This results in a decrease in bacterial viability and proliferation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives displayed IC50 values ranging from 1.18 µM to 8.83 µM against these cell lines .

Antiviral Activity

There is emerging evidence that thieno[3,2-d]pyrimidin-4-one derivatives possess antiviral properties as well. They have been tested against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), showing effective inhibition with EC50 values around 1.4 μM for DENV-2 .

Case Study 1: Antimycobacterial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis revealed that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in vivo models. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that compounds derived from thieno[3,2-d]pyrimidin-4-one exhibited strong cytotoxicity. For instance, one derivative showed an IC50 value of 1.18 µM against HCT116 cells, indicating its potential as a chemotherapeutic agent.

Data Summary Table

Biological ActivityTargetIC50/EC50 ValuesReference
AntimycobacterialMycobacterium tuberculosisSignificant inhibition observed
AnticancerMCF7 (breast), HCT116 (colon), PC3 (prostate)Ranges from 1.18 µM to 8.83 µM
AntiviralZIKV/DENVEC50 ~ 1.4 μM for DENV-2

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

A two-step approach is commonly employed:

  • Step 1 : Cyclization of precursor amines (e.g., 3-aminothiophene derivatives) with formamide under mild conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core (yields: 60–65%) .
  • Step 2 : Functionalization via Pd-catalyzed C–C/C–N cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce substituents like aryl or alkynyl groups. For example, coupling 6-bromo derivatives with phenylacetylene achieved 85% yield using Pd catalysts .
  • Chlorination : For C4 substitution, POCl₃ in toluene with Et₃N at 100°C effectively replaces hydroxyl groups with chlorine .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Resolve aromatic protons and trifluoromethyl groups (e.g., δ 10.43 ppm for NH in DMSO-d₆) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated: 400.1914, observed: 400.1914) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH vibrations .
  • Melting Points : Used for purity assessment (e.g., 183–185°C for derivative 6b) .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., leukemia, breast cancer) with IC₅₀ values compared to reference drugs .
  • Antiplasmodial Screening : Inhibition of Plasmodium falciparum growth in erythrocyte cultures (e.g., 40/120 derivatives showed sub-µM activity) .
  • Enzyme Inhibition : Dihydrofolate reductase (DHFR) assays to evaluate IC₅₀ values (e.g., 4a: IC₅₀ = 0.12 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for antiplasmodial activity?

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C2) enhances lipophilicity and target binding .
  • Substitution Patterns : 6-Aryl derivatives (e.g., 4-chlorophenyl) improve Plasmodium inhibition by 10-fold compared to unsubstituted analogs .
  • Trichloromethyl Groups : At C2, these groups increase potency (e.g., compound 4o: IC₅₀ = 0.8 nM) via hydrophobic interactions with parasite enzymes .

Q. How are computational methods applied to optimize inhibitor design?

  • Molecular Docking : OpenEye software (Fred, Omega2) predicts binding to tyrosinase or PDE6. For example, 2,4-dihydroxybenzene derivatives showed strong hydrogen bonding with tyrosinase’s active site .
  • Ligand Efficiency : Fragment-based optimization (e.g., compound 28e for PDE7 inhibition: LE = 0.45) balances potency and molecular weight .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability for lead prioritization .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine enzymatic (e.g., DHFR inhibition) and cellular (e.g., MTT) assays to distinguish direct enzyme effects from off-target toxicity .
  • Batch Variability Control : Standardize synthetic protocols (e.g., POCl₃ chlorination vs. formamide cyclization) to minimize impurity-driven discrepancies .
  • Statistical Validation : Use dose-response curves (≥3 replicates) and ANOVA to confirm IC₅₀ reproducibility .

Q. What strategies improve selectivity for kinase or enzyme targets?

  • Positional Isomerism : Thieno[3,2-d]pyrimidin-4-ones show higher selectivity for PDE7 over PDE4 compared to thieno[2,3-d] analogs due to steric compatibility .
  • Substituent Tuning : 3-Methoxyphenyl groups at C6/C7 reduce off-target binding (e.g., 12a: >100-fold selectivity for 17β-HSD2 vs. other dehydrogenases) .

Q. How to optimize reaction yields in cross-coupling steps?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Sonogashira reactions (85% vs. 60% yield) .
  • Solvent Optimization : Dichloromethane/methanol (95:5) enhances purity in flash chromatography .
  • Microwave Assistance : Reduces reaction time for Buchwald-Hartwig aminations (e.g., 4p: 32% yield in 20 min vs. 12 hours conventionally) .

Q. Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate esters at C3-OH, which hydrolyze in vivo to active forms .
  • Co-solvents : Use DMSO/PBS (≤0.1% v/v) to maintain compound stability without cell toxicity .

Q. What purification techniques are optimal for polar derivatives?

  • Flash Chromatography : Gradient elution (CH₂Cl₂ → 5% MeOH) resolves polar pyrazolyl hydrazones .
  • Recrystallization : Isopropanol/water mixtures yield high-purity solids (e.g., 4q: 21% yield) .
  • HPLC Prep : Reverse-phase C18 columns separate isomers (e.g., thieno[2,3-d] vs. [3,2-d] pyrimidinones) .

属性

IUPAC Name

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYCMNAXBKANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599912
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147972-26-7
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。